(2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
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Overview
Description
Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyano group, and a hydroxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate as a starting material, which is then subjected to various chemical transformations to introduce the cyano and hydroxyl groups .
Industrial Production Methods
Industrial production of tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved product purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, trifluoroacetic acid (TFA) is often used to cleave the tert-butyl group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the cyano group may produce a primary amine.
Scientific Research Applications
Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of bioactive molecules.
Asymmetric Catalysis: The presence of stereocenters in the molecule indicates its potential use in asymmetric catalysis, where chirality is crucial for controlling the formation of specific stereoisomers.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The cyano and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl-substituted pyrrolidines and fluorinated pyrrolidine derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
Tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNZVOSYRUJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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